Payload Selection: MMAD's Cytotoxic Potency Profile versus MMAE
MMAD, the payload in OSu-Glu-VC-PAB-MMAD, is a distinct auristatin derivative. While direct IC50 comparisons between MMAD and MMAE across identical cell panels are scarce in public literature, their differential properties are established. MMAD is a monomethyl derivative of Dolastatin 10, while MMAE is a synthetic analog [1]. The difference in structure, specifically the presence of a charged carboxyl group in MMAE, influences its membrane permeability and bystander effect, whereas MMAD is known for its high intrinsic potency [2]. This structural distinction means that ADCs constructed with MMAD versus MMAE will have different activity profiles, particularly in tumors with heterogeneous antigen expression.
| Evidence Dimension | Payload structural and functional distinction |
|---|---|
| Target Compound Data | Payload: Monomethyl auristatin D (MMAD) |
| Comparator Or Baseline | Payload: Monomethyl auristatin E (MMAE) |
| Quantified Difference | MMAD is derived from Dolastatin 10; MMAE is a fully synthetic analog with a charged C-terminal group. |
| Conditions | Structural and functional analysis |
Why This Matters
The choice of MMAD over MMAE directly influences the ADC's mechanism of action, including its bystander killing capacity and potency against cells with low target expression, a critical factor in selecting a payload for specific tumor types.
- [1] Creative Biolabs. OSu-Glu-vc-PAB-MMAD (CAT#: ADC-S-080) - Product Page. Retrieved April 22, 2026. View Source
- [2] CliniSciences. MMAD (monomethyl Dolastatin 10) - Product Description. Retrieved April 22, 2026. View Source
